molecular formula C10H11BrN2O2 B8124747 N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide

N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide

Cat. No.: B8124747
M. Wt: 271.11 g/mol
InChI Key: GAONXBQBHHCMBZ-UHFFFAOYSA-N
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Description

N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a cyclopropane carboxamide moiety attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridine precursor, followed by the introduction of the cyclopropane carboxamide group through amide bond formation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems for reagent addition and product isolation. The choice of solvents, catalysts, and purification methods are also tailored to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The dihydropyridinone ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would result in the formation of a biaryl compound.

Scientific Research Applications

N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The bromine atom and the dihydropyridinone ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide
  • N-(5-fluoro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide
  • N-(5-iodo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide

Uniqueness

The uniqueness of N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

N-(5-bromo-1-methyl-2-oxopyridin-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-13-5-7(11)4-8(10(13)15)12-9(14)6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAONXBQBHHCMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)NC(=O)C2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of cyclopropanecarboxylic acid (180 mg, 2.0 mmol), HATU (570 mg, 1.5 mmol) and DIPEA (390 mg, 3.0 mmol) in DCM (8 mL) was added 3-amino-5-bromo-1-methylpyridin-2(1H)-one (230 mg, 1.12 mmol). The reaction mixture was stirred at 25° C. for 5 hours. The resulting mixture was evaporated under reduced pressure and the residue was purified on a silica-gel column chromatography eluting with 20:1 DCM/methanol to afford the 102a (220 mg, 72%). MS-ESI: [M+H]+ 270.1
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
570 mg
Type
reactant
Reaction Step One
Name
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
230 mg
Type
reactant
Reaction Step Two
Name
Yield
72%

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